molecular formula C16H14N2O4S3 B2937817 methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034315-73-4

methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2937817
CAS No.: 2034315-73-4
M. Wt: 394.48
InChI Key: GEQJONDZGZXXIK-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyridine ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a pyridine ring, and a sulfamoyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 3-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S3/c1-22-16(19)15-13(6-9-24-15)25(20,21)18-10-11-4-2-7-17-14(11)12-5-3-8-23-12/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQJONDZGZXXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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